molecular formula C11H16N2O3 B1317960 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid CAS No. 893750-05-5

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid

Cat. No.: B1317960
CAS No.: 893750-05-5
M. Wt: 224.26 g/mol
InChI Key: OCTCTEVMLMPUQO-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a small molecule commonly used in scientific research. It belongs to the class of isoxazole compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole compounds, including 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods

Industrial production of isoxazole compounds often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 110°C for 15-20 minutes can efficiently produce isoxazole-linked glycol-conjugates .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.

    Reduction: Reduction of nitro compounds to amines, which can then be cyclized to form isoxazoles.

    Substitution: Substitution reactions involving halohydrazones or ketoximes to form trisubstituted pyrazoles or disubstituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) chloride .

Major Products

The major products formed from these reactions are various substituted isoxazoles, which can have different functional groups depending on the starting materials and reaction conditions .

Scientific Research Applications

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole compounds are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.

    Muscimol: A GABAA receptor agonist with an isoxazole structure.

    Ibotenic Acid: A neurotoxin that also features an isoxazole ring.

    Parecoxib: A COX2 inhibitor with an isoxazole core.

    Leflunomide: An immunosuppressant agent containing an isoxazole moiety.

Uniqueness

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidin-1-ylmethyl group differentiates it from other isoxazole compounds and contributes to its unique interactions with biological targets .

Properties

IUPAC Name

5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTCTEVMLMPUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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